Cas no 854001-07-3 (Dasatinib hydrochloride)

Dasatinib hydrochloride structure
Dasatinib hydrochloride structure
Product Name:Dasatinib hydrochloride
Numero CAS:854001-07-3
MF:C22H27Cl2N7O2S
MW:524.466480493546
CID:2200551
PubChem ID:11466607
Update Time:2025-05-24

Dasatinib hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Dasatinib (hydrochloride)
    • BMS 354825 hydrochloride
    • BMS-354825 hydrochloride
    • Dasatinib hydrochloride
    • 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-, monohydrochloride (9CI)
    • S5254
    • CS-1585
    • 854001-07-3
    • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
    • CCG-269880
    • D71049
    • SCHEMBL1705152
    • Dasatinib HCl
    • N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
    • HY-10181A
    • BS-17648
    • AKOS030526931
    • DA-52319
    • Inchi: 1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
    • Chiave InChI: MSCGWICDJYLQOJ-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(C1=CN=C(NC2C=C(N3CCN(CCO)CC3)N=C(C)N=2)S1)NC1C(C)=CC=CC=1Cl

Proprietà calcolate

  • Massa esatta: 523.1323997g/mol
  • Massa monoisotopica: 523.1323997g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 8
  • Complessità: 642
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 135Ų

Dasatinib hydrochloride Informazioni sulla sicurezza

  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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Dasatinib hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  20 min, < -75 °C; 15 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Riferimento
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Dasatinib hydrochloride Raw materials

Dasatinib hydrochloride Preparation Products

Dasatinib hydrochloride Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:854001-07-3)Dasatinib hydrochloride
Numero d'ordine:A1039391
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:06
Prezzo ($):303.0
Email:sales@amadischem.com

Dasatinib hydrochloride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:854001-07-3)Dasatinib hydrochloride
A1039391
Purezza:99%
Quantità:1g
Prezzo ($):303.0
Email